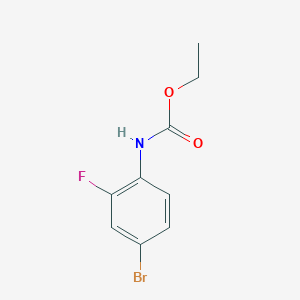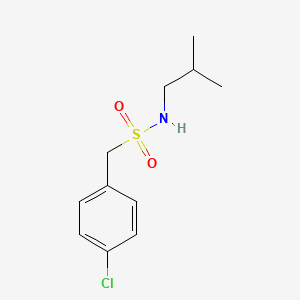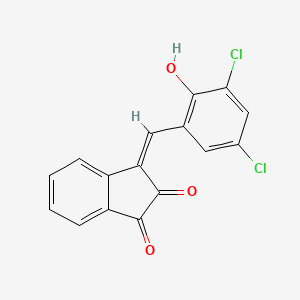
ethyl (4-bromo-2-fluorophenyl)carbamate
Descripción general
Descripción
Ethyl (4-bromo-2-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C9H9BrFNO2 and its molecular weight is 262.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.98007 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Environmental and Food Toxicology
Ethyl Carbamate as a Food and Environmental Toxicant
Ethyl carbamate (EC) is recognized as a Group 2A carcinogen found in fermented food products and alcoholic beverages. Studies have focused on its formation, metabolism, and presence in various food matrices, highlighting the health risks associated with long-term exposure. Efforts to mitigate EC's presence in food products have included physical, chemical, enzymatic, and genetic engineering methods, aiming to reduce its carcinogenic potential while exploring natural products for protection against EC-induced toxicity (Gowd, Su, Karlovsky, & Chen, 2018).
Mitigation Strategies for Ethyl Carbamate
Research has delved into various strategies to prevent the accumulation of ethyl carbamate in alcoholic beverages, considering its toxicity and carcinogenicity. Traditional methods and new techniques have been compared, focusing on eliminating EC at both laboratory and industrial scales. This includes exploring physical, chemical, and enzymatic methods to lower EC levels in alcoholic drinks, underlining the importance of addressing this health concern in the industry (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).
Chemical Synthesis and Structural Analysis
Synthesis and Characterization of Derivatives
The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate showcases the chemical versatility of similar compounds. Characterization techniques such as elemental analysis, FT-IR, and single-crystal X-ray diffraction have been employed to understand the compound's structure and properties, aiding in the development of new chemical entities (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).
Pharmacological and Biological Effects
Antinociceptive Activities of Compounds
Research into enaminone compounds, including derivatives similar to ethyl (4-bromo-2-fluorophenyl)carbamate, has demonstrated antinociceptive activities in formalin and hot plate tests in mice. These studies suggest potential therapeutic applications for pain management, emphasizing the importance of GABA receptors in their mechanism of action (Masocha, Kombian, & Edafiogho, 2016).
GABAA Receptor Modulation
Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate, a compound with a similar structure to this compound, has been identified as a novel positive modulator of GABAA receptors. It enhances the binding of GABA and flunitrazepam to rat cerebral cortical membranes, suggesting potential applications in anesthesia and the treatment of neurological disorders (Mascia, Asproni, Busonero, Talani, Maciocco, Pau, Cerri, Sanna, & Biggio, 2005).
Environmental Impact and Ecotoxicology
Acute Oral and Contact Toxicity on Honey Bees
Studies have evaluated the acute oral and contact toxicity of ethyl-carbamates, including this compound, on the mortality and behavior of Apis mellifera. These studies are crucial in assessing the ecotoxicological impact of chemical compounds on non-target species, providing valuable data for environmental safety assessments (Iturbe-Requena, Prado-Ochoa, Muñoz-Guzmán, Carrillo-Miranda, Velázquez-Sánchez, Angeles, & Alba-Hurtado, 2020).
Propiedades
IUPAC Name |
ethyl N-(4-bromo-2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIHDRMZPHNYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)
![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)
![N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)

![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)

![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)
![3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617551.png)


![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)
